molecular formula B4H14Na2O8-12 B1143802 Sodium Tetraborate CAS No. 12267-73-1

Sodium Tetraborate

Cat. No. B1143802
CAS RN: 12267-73-1
M. Wt: 231.3299
InChI Key:
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Patent
US04128411

Procedure details

Sodium tetraborate (Na2B4O7.10H2O), analyzed reagent was dried overnight at 150° C, mixed with the appropriate quantity of dopant ions and homogenized in an electric homogenizer (vibrator) during 10 minutes. The material was then transferred to a platinum crucible and heated at 1100° C for at least 30 minutes, until a clear transparent solution was obtained. The glass matrix loses water and the composition of the matrix is after the heating 35(Na2O).65(B2O3). A drop of the hot melt was allowed to fall directly onto a clean white glazed ceramic surface, into the center of a space ring of 1 mm thickness, and pressed with a second ceramic tile to produce a glass disk of 1 mm thickness and an approximate diameter of 12 mm. The glass is transparent in the ultraviolet and in the visible part of the spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
35(Na2O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([O-:4])([O-:3])[O-:2].[B:5]([O-:8])([O-:7])[O-:6].[B:9]([O-:12])([O-])[O-].[B:13]([O-])([O-])[O-].[Na+:17].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:1]1([O-:4])[O:3][B:13]2[O:12][B:9]([O:6][B:5]([O-:8])[O:7]2)[O:2]1.[Na+:17].[Na+:17] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
35(Na2O)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1100 °C
Stirring
Type
CUSTOM
Details
homogenized in an electric homogenizer (vibrator) during 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dried overnight at 150° C
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
mixed with the appropriate quantity of dopant ions
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to produce a glass disk of 1 mm thickness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128411

Procedure details

Sodium tetraborate (Na2B4O7.10H2O), analyzed reagent was dried overnight at 150° C, mixed with the appropriate quantity of dopant ions and homogenized in an electric homogenizer (vibrator) during 10 minutes. The material was then transferred to a platinum crucible and heated at 1100° C for at least 30 minutes, until a clear transparent solution was obtained. The glass matrix loses water and the composition of the matrix is after the heating 35(Na2O).65(B2O3). A drop of the hot melt was allowed to fall directly onto a clean white glazed ceramic surface, into the center of a space ring of 1 mm thickness, and pressed with a second ceramic tile to produce a glass disk of 1 mm thickness and an approximate diameter of 12 mm. The glass is transparent in the ultraviolet and in the visible part of the spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
35(Na2O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([O-:4])([O-:3])[O-:2].[B:5]([O-:8])([O-:7])[O-:6].[B:9]([O-:12])([O-])[O-].[B:13]([O-])([O-])[O-].[Na+:17].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:1]1([O-:4])[O:3][B:13]2[O:12][B:9]([O:6][B:5]([O-:8])[O:7]2)[O:2]1.[Na+:17].[Na+:17] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
35(Na2O)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1100 °C
Stirring
Type
CUSTOM
Details
homogenized in an electric homogenizer (vibrator) during 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dried overnight at 150° C
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
mixed with the appropriate quantity of dopant ions
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to produce a glass disk of 1 mm thickness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.